molecular formula C9H16N2O2 B6173682 methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis CAS No. 2648948-59-6

methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No. B6173682
CAS RN: 2648948-59-6
M. Wt: 184.2
InChI Key:
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Description

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis (MOMOPC) is a novel organic compound synthesized by a multi-step reaction process. It is a member of the octahydropyrrolo[3,4-c]pyrrole family, which is a class of heterocyclic compounds that has been studied for its potential applications in the fields of medicinal chemistry, material science, and biochemistry. MOMOPC has been synthesized for its potential applications in a variety of fields, including drug discovery and development, material science, and biochemistry.

Scientific Research Applications

MOMOPC has been studied for its potential applications in medicinal chemistry, material science, and biochemistry. In medicinal chemistry, MOMOPC has been studied for its potential use in drug discovery and development. In material science, MOMOPC has been studied for its potential use in the synthesis of polymers and other materials. In biochemistry, MOMOPC has been studied for its potential use in the synthesis of enzymes, proteins, and other biological molecules.

Mechanism of Action

The mechanism of action of MOMOPC is not yet fully understood. However, it is believed that MOMOPC may act as a catalyst in the synthesis of proteins, enzymes, and other biological molecules. In addition, MOMOPC may act as an inhibitor of certain enzymes, which could be useful in the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of MOMOPC are not yet fully understood. However, it is believed that MOMOPC may have anti-inflammatory and anti-cancer properties, as well as the potential to be used as a drug delivery system. In addition, MOMOPC may have the potential to be used in the synthesis of enzymes, proteins, and other biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using MOMOPC in laboratory experiments include its low cost and ease of synthesis. Furthermore, MOMOPC is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using MOMOPC in laboratory experiments is that its mechanism of action is not yet fully understood. Therefore, it is important to be cautious when using MOMOPC in laboratory experiments.

Future Directions

For research into MOMOPC include further exploration of its potential applications in medicinal chemistry, material science, and biochemistry. In particular, further research into the mechanism of action of MOMOPC is needed in order to fully understand its potential applications. In addition, further research into the potential anti-inflammatory and anti-cancer properties of MOMOPC is needed in order to determine its potential use as a drug delivery system. Furthermore, further research into the synthesis of proteins, enzymes, and other biological molecules using MOMOPC is needed in order to determine its potential use in the development of new drugs. Finally, further research into the potential use of MOMOPC in the synthesis of polymers and other materials is needed in order to determine its potential use in the synthesis of novel materials.

Synthesis Methods

MOMOPC was synthesized through a multi-step reaction process. The first step involves the reaction of 3-aminopropionic acid and 2-methoxy-6-methylpyrrole in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, methyl (methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis (MOMOPC). The second step involves the reaction of MOMOPC with an acid, such as hydrochloric acid, to yield the desired product. The final step involves the purification of the product through a recrystallization process.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves the cyclization of a precursor compound followed by esterification to form the final product.", "Starting Materials": [ "3-methyl-1,2,3,4-tetrahydroisoquinoline", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "acetic acid", "sodium bicarbonate", "magnesium sulfate", "petroleum ether", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 3-methyl-1,2,3,4-tetrahydroisoquinoline and ethyl acetoacetate in the presence of sodium ethoxide to form the precursor compound.", "Step 2: Cyclization of the precursor compound using acetic acid as a catalyst to form the pyrrolo[3,4-c]pyrrole ring system.", "Step 3: Esterification of the pyrrolo[3,4-c]pyrrole intermediate with methyl iodide in the presence of sodium bicarbonate to form the methyl ester.", "Step 4: Purification of the crude product using petroleum ether and ethyl acetate as solvents.", "Step 5: Recrystallization of the purified product from ethyl acetate to obtain the final product, methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis." ] }

CAS RN

2648948-59-6

Product Name

methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Molecular Formula

C9H16N2O2

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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